Cas no 99199-60-7 (rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid)

Technical Introduction: rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a chiral benzopyran derivative featuring a fluorine substituent at the 6-position and a carboxylic acid functional group at the 2-position of the dihydrobenzopyran scaffold. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. The fluorine moiety enhances metabolic stability and binding affinity, while the carboxylic acid group allows for further derivatization. Its racemic form facilitates broad applicability in structure-activity relationship studies. The compound is characterized by high purity and consistent performance, making it suitable for rigorous synthetic and medicinal chemistry applications.
rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid structure
99199-60-7 structure
Product Name:rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
CAS No:99199-60-7
MF:C10H9FO3
MW:196.175066709518
MDL:MFCD07778357
CID:62041
PubChem ID:15382843
Update Time:2025-06-08

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-Fluorochromane-2-carboxylic acid
    • 6-Fluoro-3,4-dihydro-2H-benzopyran-2-carboxylic acid
    • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
    • 6-Fluorochroman-2-carboxylic Acid
    • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
    • 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-FLUORO-3,4-DIHYDRO-
    • Fluorochroman-2-carboxylic acid
    • (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid
    • KSC174G8J
    • 6-fluoro-3,4-dihydro-2H-chromene-2
    • W-204184
    • (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
    • 6-Fluoro Chroman-2-Carboxylic Acid
    • FT-0652129
    • BCP20239
    • FT-0655502
    • AC-8777
    • SB47826
    • 6-fluoro-3,4-dihydro-2h-chroman-2-carboxylic acid
    • DTXSID501209426
    • SY344724
    • (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2alpha-carboxylic acid
    • AKOS006285655
    • AC-1224
    • 99199-60-7
    • EN300-100683
    • A845979
    • 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxyloc acid
    • 6-Fluoro-3,4-dihydro-2H-benzopyran-2-carboxylic acid;6-Fluorochroman-2-carboxylic acid
    • BCP12984
    • AM20050035
    • A805898
    • SCHEMBL908153
    • SY051310
    • SCHEMBL13925775
    • MFCD09955074
    • FS-2594
    • 129050-20-0
    • F1086
    • 6-fluoroisochromane-1-carboxylic acid
    • 6-fluoro-3,4-dihydro-2H-chromen-2-carboxylic acid
    • 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
    • MFCD07778357
    • NS00006551
    • EC 619-405-4
    • ZNJANLXCXMVFFI-UHFFFAOYSA-N
    • AB42419
    • CS-W018978
    • DB-002154
    • (2S)-6-Fluoro-2-chromanecarboxylic acid
    • STL557287
    • BBL103477
    • 6-Fluoro-3,4-Dihydro-2H-1-Benzopyran-2-CarboxylicAcid
    • MDL: MFCD07778357
    • Inchi: 1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
    • InChI Key: ZNJANLXCXMVFFI-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)CCC(C(=O)O)O2

Computed Properties

  • Exact Mass: 196.05357231g/mol
  • Monoisotopic Mass: 196.05357231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.365
  • Melting Point: 124.0 to 128.0 deg-C
  • Boiling Point: 358°C at 760 mmHg
  • Flash Point: 170.335 °C
  • PSA: 46.53000
  • LogP: 1.60390

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(CAS:99199-60-7)6-Fluorochromane-2-carboxylic acid
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(CAS:99199-60-7)6-氟-色满-2-羧酸
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Additional information on rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Introduction to Rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid (CAS No. 99199-60-7)

Rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid, identified by its CAS number 99199-60-7, is a significant compound in the realm of pharmaceutical chemistry. This molecule, belonging to the benzopyran class, has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of a fluoro substituent at the 6-position and a carboxylic acid group at the 2-position imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The benzopyran scaffold is a well-known pharmacophore in medicinal chemistry, often associated with bioactive molecules. Racemic forms, such as this one, are particularly interesting because they represent mixtures of enantiomers, each with potentially different biological activities. The fluorine atom in the molecule is a key feature that influences its reactivity and pharmacokinetic properties. Fluorinated compounds are frequently incorporated into drugs due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacological effects.

In recent years, there has been a surge in research focused on developing novel benzopyran derivatives for their therapeutic potential. Studies have shown that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific configuration of Rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. The carboxylic acid group at the 2-position provides a reactive site for further functionalization, allowing chemists to tailor the structure for specific biological targets. This flexibility has made Rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid a popular choice for researchers looking to develop new drug candidates.

The fluorine atom at the 6-position adds another layer of complexity to the molecule. Fluorine's electronegativity can influence electronic distributions within the molecule, affecting its interactions with biological targets. Additionally, fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for drug-receptor binding. These properties make Rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid an intriguing subject for computational studies aimed at understanding its molecular recognition mechanisms.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Racemic compounds like this one. Techniques such as asymmetric synthesis and chiral resolution have made it possible to obtain enantiomerically pure forms of these molecules, which are often required for clinical applications. The ability to produce high-purity forms of Rac-[6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid] (CAS No. 99199[-60-7]) has opened new avenues for drug discovery and development.

The pharmacological profile of this compound has been explored in several preclinical studies. Researchers have investigated its potential effects on various biological pathways, including those involved in inflammation and cancer progression. Initial findings suggest that Rac-[6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid] (CAS No. 99199[-60-7]) may exhibit inhibitory activity against certain enzymes and receptors relevant to these diseases. These results are promising and warrant further investigation into its therapeutic potential.

The synthesis of Rac-[6-Fluoro-3,4-dihydro-H ` b ` `carb ` `oxyli ` c Aci ` ] (CAS No. ` `99199 ` `- ` `60 ` `7) involves multi-step organic transformations that highlight the versatility of modern synthetic chemistry. Key steps include cyclization reactions to form the benzopyran core and fluorination techniques to introduce the fluoro substituent at the appropriate position. These synthetic strategies not only produce Rac-[< stron g >6-Fluoro stron g >- stron g >3, stron g >4-dihydro stron g >- stron g >2H- stron g >1-benzopyran stron g >- stron g >2-carboxylic Acid] (< str ong>CAS No. strong >99199- strong >60- strong >7) but also provide insights into developing similar derivatives with tailored properties.

The structural features of Rac-[< strong >6-Fluoro strong >- strong >3, strong >4-dihydro strong >- strong >2H- strong >1-benzopyran strong >- strong >2-carboxylic Acid] (< str ong>CAS No. str ong >99199- str ong >60- str ong >7) make it an attractive scaffold for drug design. The combination of the benzopyran core with functional groups such as carboxylic acids and fluorine atoms allows for diverse chemical modifications. This adaptability is crucial for optimizing pharmacological profiles and minimizing side effects. Researchers are exploring various derivatives to enhance efficacy and selectivity for specific therapeutic applications.

In conclusion, Rac-[< strong >6-Fluoro strong >- strong >3, strong >4-dihydro strong >- strong >2H- strong > stro ng>< stro ng>b enzop yra n stro ng >< stro ng>b -carb ox yli c Ac i d] (< str ong>CAS No. str ong > stro ng>< stro ng>) str ong > stro ng>) represents an exciting opportunity in pharmaceutical research. Its unique structure, combined with promising preclinical data, positions it as a valuable compound for further exploration in drug development. As synthetic methods continue to advance, access to high-quality forms of this molecule will facilitate more comprehensive studies into its potential therapeutic applications.

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(CAS:99199-60-7)rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
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Suzhou Senfeida Chemical Co., Ltd
(CAS:99199-60-7)6-Fluorochromane-2-carboxylic acid
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